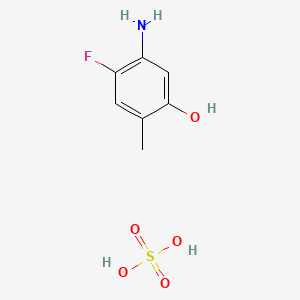![molecular formula C36H27N5O7S B590687 3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3- CAS No. 133118-06-6](/img/new.no-structure.jpg)
3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE is a complex organic compound with the molecular formula C36H27N5O7S and a molecular weight of 673.69 g/mol . This compound is known for its unique structure, which includes a fluoresceinyl group, making it useful in various scientific applications, particularly in fluorescence-based assays and imaging techniques .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly at the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and imaging to study cellular processes and molecular interactions.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
作用机制
The mechanism of action of 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The fluoresceinyl group allows it to act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications to visualize and quantify biological processes .
相似化合物的比较
Similar Compounds
Some compounds similar to 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE include:
- 4-[2-(DIMETHYLAMINO)ETHYLAMINOSULFONYL]-7-CHLORO-2,1,3-BENZOXADIAZOLE
- N,N-DIMETHYL-2-[4-[(METHYLAMINO)METHYL]PHENOXY]ETHANAMINE
- 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE
Uniqueness
What sets 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE apart is its unique combination of the imidazo[1,2-a]pyrazine core and the fluoresceinyl thiourea moiety. This structure imparts distinct fluorescent properties, making it highly valuable in fluorescence-based applications .
属性
CAS 编号 |
133118-06-6 |
|---|---|
分子式 |
C36H27N5O7S |
分子量 |
673.7 g/mol |
IUPAC 名称 |
5-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C36H27N5O7S/c1-19-34(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)47-13-12-37-36(49)40-21-4-9-25(28(14-21)35(45)46)33-26-10-5-22(42)15-30(26)48-31-16-23(43)6-11-27(31)33/h2-11,14-18,42,44H,12-13H2,1H3,(H,45,46)(H2,37,40,49) |
InChI 键 |
ZARKFCVEEAHABA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
规范 SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)O |
产品来源 |
United States |
Q1: How does FCLA enable the detection of singlet oxygen during PDT?
A: FCLA acts as a chemiluminescent probe for reactive oxygen species (ROS), specifically singlet oxygen (¹O₂) and superoxide, generated during PDT [, , ]. Upon reacting with these ROS, FCLA undergoes a chemical reaction that leads to the emission of photons, detectable as chemiluminescence (CL) []. This CL signal, with a peak at 525nm, is directly proportional to the amount of ROS present, offering a real-time measure of ROS generation during PDT [, ].
Q2: What are the advantages of using FCLA over traditional methods for singlet oxygen detection in PDT?
A: Direct measurement of singlet oxygen luminescence is challenging due to its short lifetime and weak signal []. FCLA offers several advantages:
- Sensitivity: FCLA exhibits high sensitivity in detecting singlet oxygen, even at low concentrations [].
- Real-Time Monitoring: FCLA-CL allows for real-time monitoring of singlet oxygen production during PDT, providing valuable insights into treatment dynamics [, ].
- Simplified Detection: Unlike direct ¹O₂ luminescence, FCLA-CL can be detected using conventional optical detectors, making it a more practical approach [].
Q3: Has the relationship between FCLA-CL signal and PDT treatment efficacy been investigated?
A: Yes, studies have shown a direct correlation between FCLA-CL intensity and the cytotoxicity induced by PDT in lymphoma cells []. This suggests that FCLA-CL could serve as a potential real-time dosimeter for PDT, allowing for better control and optimization of treatment protocols [].
Q4: Beyond PDT, are there other potential applications for FCLA in research?
A4: The high sensitivity and specificity of FCLA towards ¹O₂ and superoxide make it a promising tool for various research applications:
- Investigating oxidative stress: FCLA could be used to study oxidative stress in biological systems, providing insights into diseases and cellular processes [].
- Evaluating antioxidant activity: The ability of FCLA to detect ROS can be utilized to assess the efficacy of antioxidant compounds and therapies [].
- Visualizing ROS generation: Using fluorescence microscopy, FCLA has been successfully employed to visualize the localized production of superoxide in the red tide alga Chattonella antiqua []. This technique could be further explored to study ROS generation in various biological models.
Q5: What are the limitations of using FCLA for singlet oxygen detection?
A5: While FCLA presents significant advantages, it is essential to consider potential limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)






